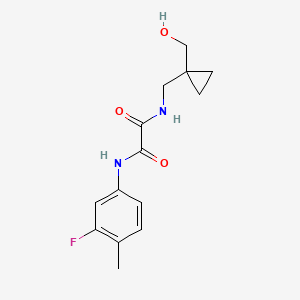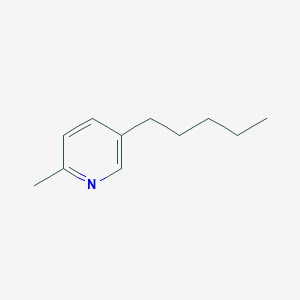
2-Methyl-5-pentylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-pentylpyridine is a chemical compound with the formula C11H17N . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Synthesis Analysis
While there isn’t specific information available on the synthesis of 2-Methyl-5-pentylpyridine, a related compound, 2-Methylpyridines, has been synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-pentylpyridine consists of a pyridine ring with a methyl group (CH3) attached to the 2nd carbon atom and a pentyl group (C5H11) attached to the 5th carbon atom .Aplicaciones Científicas De Investigación
1. Antagonistic Properties in Neuropharmacology
2-Methyl-5-pentylpyridine and its derivatives have been investigated for their potential in neuropharmacology. Studies have explored compounds like 2-Methyl-6-(phenylethynyl)pyridine (MPEP), which is a potent noncompetitive antagonist of metabotropic glutamate subtype 5 receptors (mGlu5). This compound has been shown to exhibit anxiolytic activity, suggesting its therapeutic potential in anxiety disorders (Cosford et al., 2003).
2. Role in Inflammation and Pain Management
The effects of MPEP on dorsal raphe serotonin release in inflammatory pain have been studied, highlighting the potential of 2-methyl-5-pentylpyridine derivatives in pain management. This research indicates that peripheral blockade of mGlu5 receptors can prevent over-activation of dorsal raphe serotonergic neurons and reverse thermal hyperalgesia (Palazzo et al., 2004).
3. Applications in Cancer Research
Novel derivatives of 2-Methyl-5-pentylpyridine, such as certain 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results in inducing apoptosis in cancer cells, making them potential candidates for the development of new anticancer therapies (Eldehna et al., 2019).
4. Neuroprotective Potential
Research has also focused on the neuroprotective properties of 2-Methyl-5-pentylpyridine derivatives. Studies using antagonists of mGlu5 receptors, like MPEP, indicate that these compounds can provide neuroprotection in models of excitotoxic degeneration, suggesting their potential use in treating neurodegenerative disorders (Bruno et al., 2000).
5. Chemical Synthesis and Molecular Docking Studies
Further investigations into the chemical synthesis and molecular docking studies of dihydropyridine analogs, which are structurally related to 2-Methyl-5-pentylpyridine, have been conducted. These studies contribute to our understanding of the potential medicinal applications of these compounds, particularly as antioxidants and in treating oxidative stress-related diseases (Sudhana et al., 2019).
Propiedades
IUPAC Name |
2-methyl-5-pentylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-4-5-6-11-8-7-10(2)12-9-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENBFJNTAAQSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-pentylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

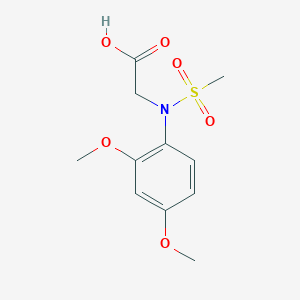

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2600297.png)


![5-[(3-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2600301.png)
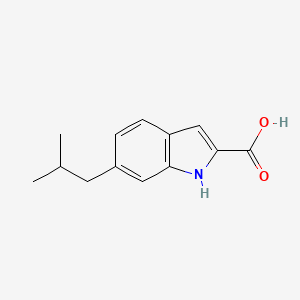
![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600304.png)
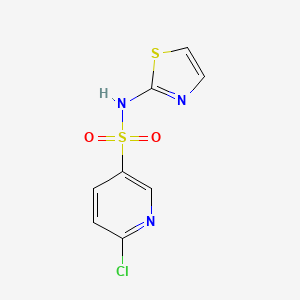
![3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2600307.png)
![4-[Benzyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B2600308.png)
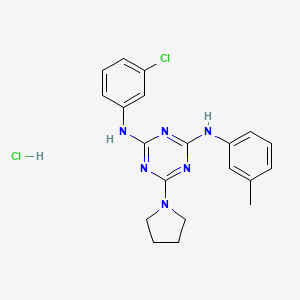
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2600310.png)
